![molecular formula C19H12BrNO2 B4957881 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BRQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoquinoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase and downregulating cyclin B1 and cdc2.
Biochemical and Physiological Effects:
2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of oxidative stress, and the regulation of immune responses. It has been suggested that the anti-angiogenic activity of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is mediated by the downregulation of vascular endothelial growth factor (VEGF) and the inhibition of endothelial cell migration and tube formation. The modulation of oxidative stress by 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is believed to involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The regulation of immune responses by 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is thought to involve the modulation of various cytokines and chemokines, including TNF-α, IL-6, and IL-8.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione for lab experiments is its potent anticancer activity against a wide range of cancer cell lines, which makes it a promising candidate for further development as a cancer therapeutic agent. Another advantage is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of various infectious diseases. However, one of the limitations of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione for lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Another limitation is the lack of in vivo studies to validate its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione, including the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anticancer agents, and the evaluation of its in vivo efficacy and safety. Other future directions include the exploration of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes, and the investigation of its mechanism of action at the molecular level. Overall, the potential therapeutic applications of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione with a suitable reagent, such as sodium hydride or potassium tert-butoxide, in the presence of a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been suggested that the mechanism of action of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. In inflammation research, 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In infectious diseases research, 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit antimicrobial activity against various bacterial and fungal pathogens.
Propiedades
IUPAC Name |
2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO2/c20-16-10-9-15-17-13(16)7-4-8-14(17)18(22)21(19(15)23)11-12-5-2-1-3-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXFSFCKLPHRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-bromobenzo[de]isoquinoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


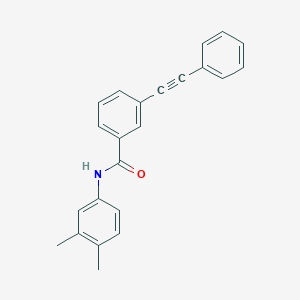
![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)
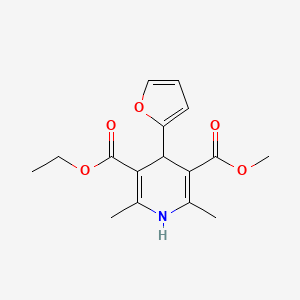
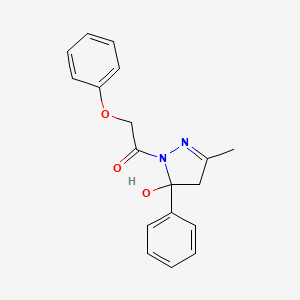
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)

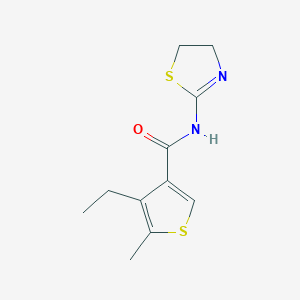

![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)
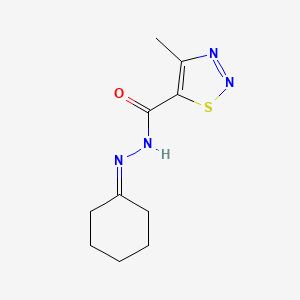
![ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)
![3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4957897.png)